Deoxyguanosine 5 OE-triphosphate trisodiu

Description

Fundamental Role as a Deoxyribonucleotide Precursor in Biological Systems

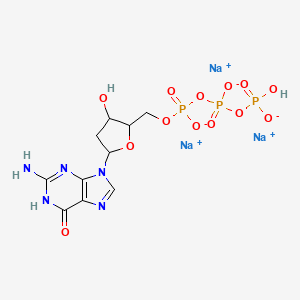

Deoxyguanosine 5'-triphosphate is indispensable for life, serving as a primary substrate for the synthesis and repair of DNA. baseclick.eu Structurally, dGTP is composed of three key components: a guanine (B1146940) nucleobase, a deoxyribose sugar which lacks a hydroxyl group at the 2' position, and a chain of three phosphate (B84403) groups attached to the 5' carbon of the sugar. excedr.combaseclick.eu

During the processes of DNA replication and repair, the enzyme DNA polymerase incorporates dGTP into a newly forming DNA strand. baseclick.eufiveable.me This incorporation is highly specific; dGTP pairs with the pyrimidine (B1678525) base cytosine (C) on the template DNA strand, ensuring the accurate transfer of genetic information. sbsgenetech.comfiveable.me The enzymatic reaction involves the formation of a phosphodiester bond between the 3' hydroxyl group of the growing DNA chain and the alpha-phosphate of dGTP. excedr.combaseclick.eu In this process, the two terminal phosphate groups (beta and gamma) are cleaved off as a pyrophosphate molecule. baseclick.eu The energy released from the cleavage of these high-energy phosphoanhydride bonds powers the polymerization reaction, allowing for the continuous addition of nucleotides. excedr.combaseclick.eu

The maintenance of balanced intracellular pools of all four deoxyribonucleoside triphosphates (dATP, dCTP, dTTP, and dGTP) is critical for genomic integrity. sbsgenetech.comfiveable.me An imbalance, such as an excess or deficiency of dGTP, can lead to errors during DNA synthesis, increased mutation rates, replication stress, and potentially genomic instability, which is a characteristic of various diseases. baseclick.eufiveable.me For instance, dGTP starvation in Escherichia coli has been shown to impair growth, cause DNA replication defects, and ultimately lead to cell death. ebi.ac.ukebi.ac.uk The cellular availability of dGTP is tightly regulated, peaking during the S phase of the cell cycle to accommodate the demands of DNA synthesis. baseclick.eu

Table 1: Key Properties of Deoxyguanosine 5'-triphosphate trisodium (B8492382)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₃P₃ | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 573.13 g/mol | sigmaaldrich.comabcam.com |

| CAS Number | 93919-41-6 | sigmaaldrich.com |

| Purity (typical) | >98% (HPLC) | abcam.com |

| Appearance | White solid | nih.gov |

| Solubility | Soluble in water | abcam.com |

Overview of its Significance in Molecular and Cellular Biology Investigations

Beyond its fundamental biological role, dGTP is an essential reagent in a wide array of molecular and cellular biology research techniques. excedr.comabcam.com Its function as a substrate for DNA polymerases makes it a cornerstone of methods that involve in vitro DNA synthesis. sigmaaldrich.comabcam.com

Key research applications include:

Polymerase Chain Reaction (PCR): In PCR and its variants like quantitative PCR (qPCR), dGTP is a necessary component of the reaction mix, enabling the exponential amplification of specific DNA sequences. baseclick.eusigmaaldrich.com

DNA Sequencing: Sanger sequencing and various next-generation sequencing (NGS) platforms rely on the incorporation of dNTPs, including dGTP, to determine the precise order of nucleotides in a DNA molecule. abcam.comwikipedia.org

Molecular Cloning: dGTP is crucial for procedures such as DNA amplification and extension, which are fundamental steps in cloning workflows. baseclick.euwikipedia.org

DNA Labeling: It is used in techniques to label DNA probes for use in hybridization-based assays like Southern blotting. excedr.com

In cellular biology, dGTP serves as more than just a building block. It acts as a metabolite in numerous biological pathways across various organisms, including humans, mice, and E. coli. excedr.comnih.gov Research has shown that dGTP can function as an allosteric activator for certain enzymes. excedr.com For example, it activates SAMHD1, a dNTP triphosphohydrolase that plays a role in innate immunity by regulating cellular dNTP pools. ebi.ac.uk The study of dGTP levels and metabolism is also important in understanding mitochondrial function, as research has revealed that dGTP is the most abundant dNTP within mitochondria under normal physiological conditions, where it is largely bound to a subunit of the respiratory complex I. nih.gov This interaction suggests a potential link between oxidative metabolism and the maintenance of mitochondrial DNA. nih.gov

Table 2: Comparison of dGTP and GTP

| Feature | Deoxyguanosine 5'-triphosphate (dGTP) | Guanosine (B1672433) 5'-triphosphate (GTP) | Source |

|---|---|---|---|

| Sugar Moiety | Deoxyribose (lacks 2'-hydroxyl group) | Ribose (has 2'-hydroxyl group) | excedr.com |

| Primary Role | DNA Synthesis & Repair | RNA Synthesis, Signal Transduction, Energy Source | excedr.com |

| Nucleic Acid | Deoxyribonucleic Acid (DNA) | Ribonucleic Acid (RNA) | excedr.com |

| Molecular Formula | C₁₀H₁₆N₅O₁₃P₃ | C₁₀H₁₆N₅O₁₄P₃ | excedr.com |

The specific hydrolysis of dGTP is also a subject of investigation. While most dNTPases have broad activity, Escherichia coli possesses a dGTPase that specifically hydrolyzes dGTP, playing a critical role in maintaining the proper balance of cellular dNTP pools. pnas.orgnih.gov Understanding the regulation and function of dGTP and its related enzymes provides crucial insights into genome integrity, cellular metabolism, and the development of therapeutic strategies targeting DNA synthesis. baseclick.euresearchgate.net

Properties

Molecular Formula |

C10H13N5Na3O13P3 |

|---|---|

Molecular Weight |

573.13 g/mol |

IUPAC Name |

trisodium;[[[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/p-3 |

InChI Key |

IWGGLKOTEOCWQP-UHFFFAOYSA-K |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Deoxyribonucleic Acid Dna Synthesis and Replication Mechanisms

Substrate Utilization by DNA Polymerases in Replication

DNA polymerases utilize dGTP as a canonical substrate for the replication and repair of DNA. abcam.comsigmaaldrich.comnih.gov The process is highly specific; the enzyme selects the correct incoming dNTP that is complementary to the template DNA base. sbsgenetech.comkhanacademy.org For instance, when the template strand presents a cytosine, dGTP is the correct nucleotide for incorporation. youtube.com The binding of the correct dNTP, like dGTP, to the active site of the polymerase induces a conformational change in the enzyme, leading to the formation of a phosphodiester bond. youtube.comyoutube.com

The efficiency of dGTP utilization can be quantified by kinetic parameters such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). Studies on various DNA polymerases reveal differences in their affinity for and processing of dGTP. For example, research on human DNA polymerases alpha, delta, and gamma showed similar Kₘ values for dGTP and its analog, 2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP), although the Vₘₐₓ for the analog was lower. nih.gov In contrast, DNA polymerase beta can efficiently use the analog 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP), showing a lower Kₘ value for ddGTP than for the natural dGTP, while other polymerases like alpha and gamma utilize it poorly. nih.gov

Research has also explored the use of substrates lacking the terminal gamma-phosphate, such as deoxyguanosine diphosphate (B83284) (dGDP). nih.govpnas.org While some bacterial and archaeal DNA polymerases can utilize dNDPs, the process is significantly slower and less efficient than with dNTPs. pnas.org For the mammalian polymerase Pol β, the insertion rate for dGDP was found to be 32,000-fold lower than for dGTP, highlighting the critical role of the triphosphate form for efficient DNA synthesis. nih.gov

Table 1: Comparative Kinetic Parameters for dGTP and Analogs in Human DNA Polymerases This table presents kinetic data from a study evaluating the substrate efficiency of dGTP and its analog, S6dGTP, with different human DNA polymerases. The Michaelis constant (Kₘ) indicates the substrate concentration at which the reaction rate is half of Vₘₐₓ, reflecting the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of reaction.

| DNA Polymerase | Substrate | Apparent Kₘ (μM) | Relative Vₘₐₓ (vs. dGTP) |

|---|---|---|---|

| Polymerase α | dGTP | 1.2 | 100% |

| Polymerase α | S6dGTP | 1.2 | Lower (25-50%) |

| Polymerase δ | dGTP | 2.8 | 100% |

| Polymerase δ | S6dGTP | 3.6 | Lower (25-50%) |

| Polymerase γ | dGTP | 0.8 | 100% |

| Polymerase γ | S6dGTP | 0.8 | Lower (25-50%) |

Data sourced from research on purified human DNA polymerases from the K562 leukemia cell line. nih.gov

Investigation of Processivity and Fidelity During DNA Elongation

The integrity of the genome relies on the high processivity and fidelity of DNA polymerases during elongation. Processivity refers to the number of nucleotides a polymerase can add per single binding event before dissociating from the template. youtube.comnih.gov This is greatly enhanced by clamp proteins that encircle the DNA and tether the polymerase to the template, allowing for continuous synthesis. nih.gov

Fidelity is the accuracy of DNA replication, ensuring the correct nucleotide is incorporated opposite its template counterpart. youtube.com DNA polymerases achieve high fidelity through several mechanisms. The primary checkpoint is the precise geometric fit of the correct Watson-Crick base pair (dGTP with dC) in the polymerase's active site. youtube.com The enzyme's structure recognizes the minor groove of the newly formed base pair, and an incorrect pairing causes a distortion that stalls the enzyme. youtube.com

A second level of discrimination involves the enzyme's proofreading capability. Many replicative DNA polymerases possess a 3' to 5' exonuclease activity, which acts as a molecular "delete" key. youtube.com If an incorrect nucleotide is incorporated, the resulting mismatch at the primer terminus causes the polymerase to shift the strand to its exonuclease domain, where the incorrect base is removed. youtube.com

However, certain conditions can compromise fidelity. Oxidative damage to the nucleotide pool can produce analogs like 8-oxo-7,8,-dihydro-2′-deoxyguanosine triphosphate (8-oxo-dGTP). caymanchem.comnih.govnih.gov This oxidized form can mispair with adenosine (B11128), and its incorporation by polymerases like Pol λ can lead to mutations. nih.govnih.gov Studies on Pol λ show that specific amino acid residues in the dNTP binding pocket play roles in discriminating against or facilitating the incorporation of such damaged nucleotides, highlighting the complex interactions that govern fidelity. nih.govnih.gov

Table 2: Factors Influencing DNA Polymerase Fidelity This table summarizes key mechanisms and factors that contribute to the accuracy of DNA synthesis, preventing the incorporation of incorrect nucleotides like dGTP opposite a non-complementary base.

| Factor / Mechanism | Description | Reference |

|---|---|---|

| Base Selection | The polymerase active site preferentially binds the dNTP that forms a geometrically correct Watson-Crick base pair with the template strand. | youtube.com |

| Conformational Change | Binding of the correct dNTP induces a "closing" of the polymerase structure, properly aligning catalytic residues for phosphodiester bond formation. | youtube.com |

| Proofreading | The 3'-5' exonuclease activity of replicative polymerases removes misincorporated nucleotides, correcting errors immediately after they occur. | youtube.com |

| dNTP Pool Balance | Imbalances in the cellular concentrations of the four dNTPs can increase the likelihood of misincorporation events. | sbsgenetech.com |

| Oxidative Damage | Oxidized precursors like 8-oxo-dGTP can be incorporated opposite incorrect bases (e.g., adenine), leading to mutations if not repaired. | caymanchem.comnih.govnih.gov |

Role in Primer Extension Processes

Primer extension is the foundational process for initiating DNA synthesis, where a short nucleic acid strand (the primer) provides a starting point for the DNA polymerase. khanacademy.org Deoxyguanosine 5'-triphosphate trisodium (B8492382) is indispensable for this process, serving as one of the four dNTPs that the polymerase adds to the 3'-hydroxyl end of the primer to elongate the new DNA strand. sigmaaldrich.comaatbio.com This mechanism is the basis for numerous molecular biology techniques, most notably the Polymerase Chain Reaction (PCR). abcam.comsigmaaldrich.combiochain.com

In a typical primer extension assay or PCR, a primer is designed to anneal to a specific sequence on a single-stranded DNA template. biochain.combiorxiv.org The DNA polymerase then extends this primer by sequentially adding dNTPs—including dGTP—that are complementary to the template strand. aatbio.com The efficiency and specificity of this extension are critical. For example, primer extension assays have been used to demonstrate that some polymerases, like Pol ι, preferentially incorporate dGTP opposite a template thymine (B56734), a characteristic misincorporation property of this specific enzyme. researchgate.net

In applications involving GC-rich DNA sequences, which can form strong secondary structures that impede polymerase progression, analogs of dGTP are employed. nih.gov For instance, 7-deaza-dGTP can be used in place of dGTP to reduce the stability of G-C pairing, facilitating the denaturation and amplification of these challenging templates. nih.gov This highlights the adaptability of primer extension processes through the selective use of dGTP and its chemical variants to achieve specific research outcomes. nih.gov

Table 3: Core Components in a Primer Extension Process This table outlines the essential molecules required for the in vitro synthesis of DNA via primer extension, a fundamental process in techniques like PCR and DNA sequencing.

| Component | Role in the Process | Reference |

|---|---|---|

| DNA Template | A single-stranded DNA molecule that provides the sequence information for the synthesis of a new complementary strand. | sbsgenetech.comkhanacademy.org |

| Primer | A short, single-stranded oligonucleotide that binds to the template and provides a free 3'-hydroxyl group for the DNA polymerase to start synthesis. | khanacademy.org |

| DNA Polymerase | The enzyme that catalyzes the sequential addition of dNTPs to the growing DNA strand, using the template as a guide. | sbsgenetech.comkhanacademy.org |

| dGTP | One of the four essential deoxynucleoside triphosphates that serves as a building block for the new DNA strand, incorporated opposite template cytosine. | excedr.comaatbio.com |

| Other dNTPs (dATP, dCTP, dTTP) | The remaining three deoxynucleoside triphosphates required for the synthesis of a complete DNA strand. | excedr.comsbsgenetech.com |

| Buffer with Divalent Cations (e.g., Mg²⁺) | Provides the optimal pH and ionic environment for the polymerase and acts as a required cofactor for the catalytic activity of the enzyme. | nih.gov |

Deoxyribonucleic Acid Repair Pathways and Genomic Integrity

Involvement in DNA Damage Response Mechanisms

The cellular response to DNA damage is a complex network of signaling pathways that detect lesions, signal their presence, and promote their repair. The availability and balance of deoxyribonucleoside triphosphate (dNTP) pools, including dGTP, are integral to the efficacy of this response. wikipedia.org

Perturbations in dNTP pools can themselves be a source of DNA damage and replication stress. wikipedia.org A deficiency in dGTP can slow or stall DNA polymerase activity, leading to replication fork collapse and the activation of the DNA damage response (DDR). wikipedia.orgnih.gov Conversely, an excess or imbalance of dNTPs can be mutagenic by increasing the likelihood of nucleotide misincorporation by DNA polymerases.

Research has shown that upon DNA damage, some organisms, like budding yeast, exhibit an acute increase in dNTP pools, which enhances survival, albeit at the cost of higher mutation rates. wikipedia.org In mammalian cells, the link between the DDR and dNTP biosynthesis is more complex. wikipedia.org However, it is established that a sufficient supply of dNTPs is crucial for the DNA synthesis step inherent in many repair processes. nih.govnih.gov For instance, the Tip60-dependent recruitment of ribonucleotide reductase (RNR), the enzyme responsible for dNTP synthesis, to sites of DNA damage is essential for providing the necessary building blocks for repair in mammals. nih.gov

Oxidative stress represents a significant threat to genomic integrity, leading to the formation of lesions such as 8-oxo-7,8-dihydroguanine (8-oxoG) from the oxidation of guanine (B1146940) residues in DNA. The corresponding oxidized dNTP, 8-oxo-dGTP, can be misincorporated into DNA, leading to mutations. nih.govnih.gov To counteract this, cells have evolved sanitizing enzymes, such as MTH1 (NUDT1), which hydrolyze oxidized dNTPs like 8-oxo-dGTP in the nucleotide pool, preventing their incorporation into the genome. researchgate.net The interplay between the generation of damaged dNTPs, their sanitization, and their potential incorporation and subsequent repair underscores the critical role of dGTP metabolism in the DNA damage response.

Contribution to Nucleotide Excision Repair (NER) Studies

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, such as those induced by ultraviolet (UV) light and chemical carcinogens. researchgate.netnih.govwsu.edu The NER process involves the recognition of the lesion, dual incision of the damaged strand on either side of the lesion, excision of the resulting oligonucleotide, and finally, synthesis of a new DNA patch using the undamaged strand as a template, followed by ligation. nih.govnih.gov

Deoxyguanosine 5'-triphosphate, along with the other three dNTPs, is essential for the final DNA synthesis step of the NER pathway. In vitro reconstitution assays, which have been pivotal in dissecting the molecular mechanism of NER, routinely include dGTP as a necessary component for the repair synthesis stage. These studies allow researchers to meticulously study the function of individual NER proteins and the sequence of events from damage recognition to the final ligation step.

In typical NER repair synthesis assays, dGTP is added to the reaction mixture containing the damaged DNA template, cell extracts or purified NER proteins, and other dNTPs, one of which is often radiolabeled to monitor the synthesis of the new DNA patch. nih.govnumberanalytics.com For example, in studies reconstituting NER with recombinant human proteins, repair synthesis is performed in the presence of specific concentrations of dATP, dCTP, TTP, and dGTP. nih.gov Similarly, in assays using HeLa cell extracts to study NER, reaction mixtures are supplemented with dGTP and the other dNTPs to facilitate the DNA resynthesis step.

Function in Base Excision Repair (BER) Pathways

Base Excision Repair (BER) is a primary DNA repair pathway that deals with small, non-helix-distorting base lesions that arise from oxidation, alkylation, and deamination. The BER pathway is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site. This site is then processed by an AP endonuclease, followed by DNA synthesis and ligation to restore the DNA strand.

dGTP plays a crucial role in the DNA synthesis step of both short-patch and long-patch BER. In short-patch BER, which is the predominant pathway, DNA polymerase β (Pol β) inserts a single nucleotide and removes the 5' deoxyribose phosphate (B84403) (dRP) group. Long-patch BER, which involves the synthesis of 2-10 nucleotides, is thought to be carried out by DNA polymerases δ and ε, in conjunction with PCNA.

The requirement for dGTP is evident in studies of BER mechanisms. For instance, in the repair of a T:G mismatch, after the removal of the thymine (B56734) by a glycosylase like thymine-DNA glycosylase (TDG), Pol β incorporates a cytosine opposite the guanine, a process that requires dCTP. Subsequent repair steps might involve dGTP if the surrounding sequence requires it during long-patch repair.

A significant aspect of dGTP's involvement in BER relates to oxidative damage. The oxidation of guanine in DNA to 8-oxoguanine (8-oxoG) is a common lesion. If 8-oxo-dGTP from the nucleotide pool is incorporated opposite an adenine (B156593), the MUTYH DNA glycosylase can remove the adenine, initiating a BER process that could potentially lead to a mutation if not repaired correctly. The primary repair of 8-oxoG paired with cytosine is initiated by the OGG1 DNA glycosylase. The subsequent gap-filling synthesis requires the incorporation of a guanine, for which dGTP is the substrate, to faithfully restore the original sequence.

| Repair Pathway | Key Enzymes | Role of dGTP | Research Findings |

| Short-Patch BER | DNA Glycosylase, AP Endonuclease, DNA Polymerase β, DNA Ligase III/XRCC1 | Substrate for DNA Polymerase β if a guanine is required in the single-nucleotide gap. | Pol β fills the single-nucleotide gap. |

| Long-Patch BER | DNA Glycosylase, AP Endonuclease, DNA Polymerase δ/ε, PCNA, FEN1, DNA Ligase I | Substrate for DNA Polymerases δ/ε during the synthesis of a 2-10 nucleotide patch. | DNA synthesis is mediated by Pol δ and Pol ε, which perform displacing synthesis. |

| Oxidized Base Repair | OGG1, MUTYH, AP Endonuclease, DNA Polymerase β | Substrate for DNA polymerase to insert a correct guanine opposite cytosine after excision of 8-oxoguanine. | Repair of 8-oxoG often involves the incorporation of dGTP to prevent transversion mutations. |

Studies on Translesion Synthesis (TLS) DNA Polymerases and dGTP Variants

Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows replication to proceed across DNA lesions that would otherwise block the replicative DNA polymerases. This process is carried out by specialized, low-fidelity TLS DNA polymerases. While essential for preventing replication fork collapse, TLS is inherently error-prone and a major source of point mutations. nih.gov

The interaction of TLS polymerases with dGTP and its damaged variants is a key area of study. For example, when a replicative polymerase encounters a lesion, it may stall, and a TLS polymerase takes over to insert a nucleotide opposite the damaged base. The choice of nucleotide, including dGTP, depends on the specific lesion and the TLS polymerase involved.

A significant focus of research has been on oxidized dGTP, specifically 8-oxo-dGTP. nih.gov This damaged nucleotide can be readily incorporated by DNA polymerases opposite a template adenine, leading to A:T to C:G transversion mutations. nih.gov Studies have investigated the fidelity of various DNA polymerases in the presence of 8-oxo-dGTP.

Furthermore, TLS polymerases are involved in bypassing lesions in the template strand. For instance, when encountering an 8-oxoguanine lesion in the template, some polymerases preferentially insert dATP, while others may insert dCTP. The efficiency and fidelity of this process are crucial determinants of the mutagenic potential of the lesion.

| TLS Polymerase | Template Lesion | dNTP Incorporation | Outcome |

| Replicative Polymerases | Adenine | 8-oxo-dGTP | A:T → C:G Transversion Mutation nih.gov |

| Various Polymerases | 8-oxoguanine | dATP or dCTP | Error-prone or error-free bypass, depending on the polymerase and context. |

| DNA Polymerase η (eta) | UV-induced pyrimidine (B1678525) dimers | dATP | Mediates error-free bypass. |

| DNA Polymerase ι (iota) | UV-induced pyrimidine dimers | Varies | Introduces mutations at these sites. |

These studies highlight the complex interplay between dGTP, its damaged forms, and the array of DNA polymerases that ensure the continuity of DNA replication, even at the cost of introducing mutations.

Regulation of Deoxynucleotide Triphosphate Dntp Pools

Biosynthesis and Metabolic Interconversion of Guanine (B1146940) Nucleotides

The journey of guanine nucleotides begins with precursor molecules and involves both de novo synthesis and salvage pathways. peoi.net The de novo pathway builds the purine (B94841) ring structure from precursors such as amino acids, ribose 5-phosphate, CO2, and NH3. peoi.net

In this pathway, Inosine (B1671953) Monophosphate (IMP) serves as a crucial branch-point intermediate for the synthesis of both adenine (B156593) and guanine nucleotides. themedicalbiochemistrypage.orgyoutube.com The conversion of IMP to guanine nucleotides is a two-step process:

IMP Dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of IMP to Xanthosine Monophosphate (XMP). This step is the rate-limiting step in the de novo synthesis of guanine nucleotides. bioone.orgyoutube.com

GMP Synthetase then converts XMP to Guanosine (B1672433) Monophosphate (GMP). This reaction involves the amination of XMP, with glutamine serving as the nitrogen donor and energy provided by the hydrolysis of ATP. youtube.comresearchgate.net

Once GMP is synthesized, it is sequentially phosphorylated to Guanosine Diphosphate (B83284) (GDP) and then to Guanosine Triphosphate (GTP) by specific kinases. youtube.comresearchgate.net

In addition to de novo synthesis, cells employ salvage pathways to recycle purine bases and nucleosides from the breakdown of nucleic acids. themedicalbiochemistrypage.org Free guanine can be converted back to GMP by the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which adds it to an activated ribose sugar (PRPP). youtube.com This recycling mechanism is an energy-efficient way to maintain the guanine nucleotide pool.

The synthesis of adenine and guanine nucleotides is reciprocally regulated; GTP is required as an energy source for AMP synthesis from IMP, while ATP is required for GMP synthesis from IMP. youtube.comvaia.com This ensures a balanced production of both types of purine nucleotides. vaia.com

Enzymatic Control of dGTP Concentrations

The concentration of dGTP is meticulously controlled by a balance between its synthesis and degradation, managed by highly regulated enzymes.

Substrate Specificity Site (s-site): This site controls which of the four ribonucleotide substrates (CDP, UDP, GDP, ADP) is reduced. nih.govnih.gov The binding of different nucleotide effectors (ATP, dATP, dTTP, or dGTP) to the s-site induces conformational changes that alter the enzyme's preference for a particular substrate. nih.gov This ensures that the four dNTPs are produced in balanced amounts. For instance, the binding of dTTP to the specificity site promotes the reduction of GDP to dGDP, and the subsequent accumulation of dGTP then stimulates the reduction of ADP to dADP. frontiersin.orgnih.gov

Table 1: Allosteric Regulation of Ribonucleotide Reductase (RNR) Specificity

| Effector Bound to Specificity Site | Substrate Reduction Promoted |

|---|---|

| ATP or dATP | CDP and UDP |

| dTTP | GDP (and some ADP) |

| dGTP | ADP |

This table summarizes how different nucleotide effectors binding to the substrate specificity site of RNR dictate which ribonucleotide will be reduced. This mechanism is crucial for maintaining the balance between the different dNTPs. Data sourced from frontiersin.orgnih.govacs.org.

While RNR controls the synthesis of dNTPs, their degradation is also a key aspect of regulating pool sizes. nih.govoregonstate.edu Deoxynucleoside triphosphate triphosphohydrolases are enzymes that break down dNTPs.

A prominent example in mammalian cells is the enzyme SAMHD1 , which hydrolyzes dNTPs into their corresponding deoxynucleoside and an inorganic tripolyphosphate. nih.govpnas.org SAMHD1 is a major regulator of dNTP pools, particularly in non-cycling or differentiated cells where it helps maintain very low dNTP concentrations. nih.govnih.gov Its activity is especially impactful on dGTP levels; downregulation of SAMHD1 leads to an expansion of all four dNTP pools, with dGTP often showing the most significant increase. nih.gov

In prokaryotes like Escherichia coli, a specific dGTP triphosphohydrolase (dGTPase) , the product of the dgt gene, demonstrates a strong preference for hydrolyzing dGTP. nih.gov This enzyme plays a critical role in controlling the intracellular dGTP concentration, and its dysregulation can lead to a mutator phenotype, highlighting the importance of preventing excessive dGTP levels. nih.gov

Mechanisms of Mutagenesis and Genomic Instability

Oxidative Modification of dGTP: 8-Oxo-2'-deoxyguanosine 5'-Triphosphate (8-oxo-dGTP)

The integrity of genetic material is under constant threat from both endogenous and exogenous sources of DNA damage. Among these, reactive oxygen species (ROS), generated as byproducts of normal metabolic processes or through exposure to environmental agents like UV radiation, pose a significant risk. trilinkbiotech.com These reactive molecules can oxidize not only the bases within the DNA helix but also the free deoxyribonucleoside triphosphates (dNTPs) present in the cellular pool, with deoxyguanosine 5'-triphosphate (dGTP) being particularly susceptible.

Oxidative damage to dGTP predominantly results in the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine 5'-triphosphate, commonly known as 8-oxo-dGTP. core.ac.uknih.gov This oxidized nucleotide is one of the major and most studied products of oxidative damage and is often quantified in biological systems as a biomarker for oxidative stress. trilinkbiotech.com The nucleotide pool is particularly vulnerable to oxidative damage, and the presence of 8-oxo-dGTP is a significant source of spontaneous mutations. nih.govcore.ac.uk

The biological significance of 8-oxo-dGTP lies in its high mutagenic potential. nih.gov To counteract this threat, cells have evolved sophisticated "sanitizing" mechanisms. core.ac.uk A key enzyme in this defense is MutT Homolog 1 (MTH1), also known as NUDT1, which specifically hydrolyzes 8-oxo-dGTP (and its diphosphate (B83284) form, 8-oxo-dGDP) into 8-oxo-dGMP. nih.govnih.gov This monophosphate form is not a substrate for DNA polymerases, thus preventing its incorporation into the newly synthesized DNA strand. nih.gov Studies have shown that in humans, other enzymes like MTH2 (NUDT15) and NUDT5 also contribute to this protective hydrolysis, acting as a defense against the mutagenesis induced by oxidized dGTP. nih.govresearchgate.net The crucial role of these enzymes is highlighted by the observation that their knockdown leads to an increase in mutations. nih.gov

The mutagenicity of 8-oxo-dGTP stems from its altered base-pairing properties. nih.gov Oxidation of the guanine (B1146940) base allows the nucleoside to readily adopt a syn-conformation around the glycosidic bond, which is sterically favored over the typical anti-conformation of standard nucleotides. nih.gov In this syn conformation, the Hoogsteen edge of 8-oxo-dGTP is exposed, allowing it to form a stable base pair with adenine (B156593) (A) in the template DNA strand. nih.govnih.gov

When a DNA polymerase encounters an adenine in the template, it can mistakenly incorporate 8-oxo-dGTP from the nucleotide pool. nih.gov This misincorporation of 8-oxo-dGMP opposite a template 'A' is a frequent event for many DNA polymerases. oup.com If this mismatch is not repaired, a subsequent round of DNA replication will lead to the insertion of a cytosine (C) opposite the newly incorporated 8-oxo-dGMP, ultimately resulting in an A:T to C:G transversion mutation. nih.govoup.commdpi.com This specific mutational signature is a hallmark of oxidative damage originating from the nucleotide pool. nih.govmit.edu

Conversely, 8-oxo-dGTP can also be incorporated correctly, in its anti-conformation, opposite a cytosine (C) in the template strand. However, the 8-oxoG lesion now present in the DNA can cause mutagenesis during the next replication cycle. oup.com The 8-oxoG in the template can then adopt the syn-conformation and direct the misincorporation of dATP, leading to a G:C to T:A transversion. nih.govmdpi.com Research has shown that in PCR, 8-oxo-dGTP can mispair with adenine, leading to both A-to-C and G-to-T transversions. trilinkbiotech.com

The following table summarizes the mutational outcomes resulting from the incorporation of 8-oxo-dGTP.

| Interaction Scenario | Initial Base Pair | Mutational Outcome after Replication | Type of Mutation |

| Misincorporation of 8-oxo-dGTP | A (template) : 8-oxo-G (incoming) | C:G | A:T → C:G Transversion |

| Incorporation of 8-oxo-dGTP, then mispairing | C (template) : 8-oxo-G (incorporated) | T:A | G:C → T:A Transversion |

This table illustrates the primary mutagenic pathways initiated by the presence of 8-oxo-dGTP in the cellular nucleotide pool.

Polymerase Fidelity Studies with dGTP

DNA polymerase fidelity refers to the accuracy of DNA replication, specifically the ability of the polymerase to select the correct nucleotide for incorporation and reject incorrect ones. youtube.com This high level of accuracy is crucial for maintaining genomic stability. nih.gov Fidelity is not a fixed characteristic; it is influenced by the specific polymerase, the identity of the incoming nucleotide, and the local DNA sequence. harvard.edu Studies involving dGTP and its oxidized derivative, 8-oxo-dGTP, have been instrumental in elucidating the mechanisms that ensure replication accuracy and how these mechanisms are subverted by damaged nucleotides.

The fidelity of a DNA polymerase can be quantified by examining its kinetic parameters for nucleotide incorporation. nih.gov Pre-steady-state and steady-state kinetic analyses provide values for the Michaelis constant (K_m) or the dissociation constant (K_d), which reflect the enzyme's binding affinity for the dNTP, and the maximal rate of incorporation (k_cat or k_pol). nih.govacs.org The ratio of k_cat/K_m (or k_pol/K_d) represents the catalytic efficiency of incorporation. Fidelity is then calculated as the ratio of the efficiency of correct incorporation to the efficiency of incorrect incorporation. acs.org

Kinetic studies reveal that DNA polymerases discriminate against incorrect nucleotides at both the initial binding and the subsequent chemical incorporation steps. nih.gov For example, a comparison of correct versus incorrect nucleotide incorporation by human DNA polymerase ι opposite a template adenine shows that the correct nucleotide is bound more tightly and incorporated faster. nih.gov

The presence of damage, such as in 8-oxo-dGTP, significantly alters these kinetics. While polymerases strongly discriminate against incorporating a normal dGTP opposite a template 'A', the discrimination against 8-oxo-dGTP is much weaker. In fact, for some polymerases like DNA polymerase β, 8-oxo-dGTP is preferentially misinserted opposite adenine rather than its correct partner, cytosine. nih.gov

The table below presents a conceptual summary of kinetic data comparing correct and incorrect nucleotide incorporation events involving guanine nucleotides.

| Polymerase | Template Base | Incoming Nucleotide | Type of Incorporation | Relative Efficiency (k_pol/K_d) | Fidelity (Correct/Incorrect) |

| High-Fidelity Polymerase | C | dGTP | Correct | High | >10,000 |

| High-Fidelity Polymerase | A | dGTP | Incorrect | Very Low | |

| DNA Polymerase β | C | 8-oxo-dGTP | Correct | Reduced | ~14 (N279A Mutant) |

| DNA Polymerase β | A | 8-oxo-dGTP | Incorrect (Mispair) | High | ~24 (Wild-Type) |

| Human Pol η | 8-oxodG | dCTP | Correct | Moderate | ~1.2 |

| Human Pol η | 8-oxodG | dATP | Incorrect (Mispair) | Moderate |

This table provides illustrative data based on findings from multiple studies. nih.govacs.orgresearchgate.net Absolute values vary significantly between different polymerases and experimental conditions. Fidelity is expressed as the ratio of the efficiency (k_pol/K_d) of correct incorporation (e.g., C:dGTP) to incorrect incorporation.

The fidelity of DNA synthesis is not uniform across the genome; it is influenced by the local sequence context of the DNA being replicated. researchgate.netnih.gov The bases immediately flanking the templating nucleotide can impact the polymerase's error rate and preference for certain types of mutations. nih.gov This phenomenon, known as sequence-dependent fidelity, means that some DNA sequences are more prone to mutation than others, leading to the formation of mutational hotspots.

Studies have demonstrated that the identity of the base at the +1 position (the next base to be templated) can affect the distribution of errors made by a polymerase. researchgate.net For DNA polymerase β, which is involved in base excision repair, several studies have shown that the enzyme exhibits sequence context-dependent preferences for inducing mutations. nih.gov The mechanism for this sequence-dependent fidelity can involve pre-catalytic conformational changes of the enzyme that are influenced by the DNA substrate. nih.gov

This context-dependency also applies to the incorporation of damaged nucleotides. The efficiency and outcome of bypassing an 8-oxoguanine lesion in the template DNA can vary depending on the surrounding sequence. nih.gov Similarly, the misincorporation of 8-oxo-dGTP from the nucleotide pool is also subject to sequence context effects, although this is less characterized. The interplay between the polymerase's intrinsic properties and the local DNA sequence is therefore a critical determinant of dNTP selection and the ultimate fidelity of DNA replication. nih.gov

Advanced Applications in Molecular Biology Technologies

Polymerase Chain Reaction (PCR) and its Derivatives

The Polymerase Chain Reaction (PCR) is a revolutionary technique that enables the amplification of specific DNA segments. clinisciences.com The process relies on a series of temperature-controlled cycles involving denaturation of the template DNA, annealing of primers, and extension of the new DNA strand by a DNA polymerase. biochain.com Deoxyguanosine 5'-triphosphate trisodium (B8492382), along with dATP, dCTP, and dTTP, is a critical substrate for the extension step, where it is added to the growing chain according to the template sequence. biochain.comaatbio.com

In standard PCR protocols, dGTP is a core component of the reaction mixture, typically included in an equimolar concentration with the other three dNTPs. sigmaaldrich.com The standard concentration for each dNTP is generally around 200 µM, which is sufficient for amplifying DNA fragments up to approximately 5 kb. sigmaaldrich.comsigmaaldrich.com The fidelity and efficiency of the amplification are influenced by the concentration and purity of the dNTPs, including dGTP. sigmaaldrich.comnih.gov

Long PCR, a variation designed to amplify DNA fragments larger than those in standard PCR (often >20 kb), presents unique challenges. sigmaaldrich.comnih.gov These reactions require not only specialized polymerases but also careful optimization of reaction components. Higher concentrations of dNTPs may be needed to ensure the processivity required for synthesizing long amplicons. sbsgenetech.com However, increased reaction times can lead to the accumulation of pyrophosphate, a byproduct of dNTP incorporation, which can inhibit the PCR reaction through a process called pyrophosphorolysis. nih.gov Furthermore, GC-rich sequences, which are prone to forming stable secondary structures like hairpin loops, can impede the polymerase, leading to incomplete or failed amplification. nih.govnih.gov To overcome this, nucleotide analogs such as 7-deaza-2'-deoxyguanosine (B613789) (7-deaza-dGTP) are sometimes used in place of or in combination with dGTP. nih.govnih.govnih.gov The 7-deaza-dGTP analog reduces the stability of G-C base pairing, thereby destabilizing the secondary structures and facilitating successful amplification of these difficult templates. nih.govnih.gov

| Technique | Key Role of Deoxyguanosine 5'-triphosphate trisodium | Typical Concentration (each dNTP) | Common Challenges |

| Standard PCR | Essential building block for DNA polymerase to synthesize new DNA strands. geneticeducation.co.inquora.com | 50-200 µM sigmaaldrich.comnih.gov | Purity and concentration balance are crucial for specificity and yield. nih.gov |

| Long PCR | Required in sufficient quantity for processive synthesis of long DNA fragments. sigmaaldrich.com | Often requires optimization, may be higher than standard PCR. sbsgenetech.com | Pyrophosphate inhibition; difficulty amplifying GC-rich regions. nih.govnih.gov |

Quantitative Real-Time PCR (qPCR) is a powerful variant of PCR that monitors the amplification of a targeted DNA molecule in real time, allowing for the quantification of the initial amount of template. youtube.com Standard qPCR master mixes contain the four essential dNTPs, including dGTP. sigmaaldrich.com The concentration and quality of dNTPs are critical for the efficiency and reliability of qPCR assays. bioline.com Suboptimal dNTP levels can hinder the reaction, leading to inaccurate quantification. sbsgenetech.com

For specific applications, modified nucleotides can be used. Some qPCR mixes substitute deoxythymidine triphosphate (dTTP) with deoxyuridine triphosphate (dUTP). This strategy is employed to prevent carry-over contamination from previous PCR reactions. Amplicons generated with dUTP will contain uracil, which can be specifically degraded by the enzyme Uracil-DNA-Glycosylase (UNG) prior to starting a new reaction, ensuring that only the intended template is amplified. sigmaaldrich.commeridianbioscience.com The optimization of a qPCR experiment involves carefully titrating primer and template concentrations to achieve optimal efficiency, which is indirectly dependent on the consistent availability of substrates like dGTP. nih.gov

Reverse Transcription-PCR (RT-PCR) is a technique used to detect and amplify RNA templates. youtube.com The process begins with the reverse transcription of RNA into complementary DNA (cDNA) by an enzyme called reverse transcriptase. youtube.comyoutube.com This newly synthesized cDNA then serves as the template for amplification via standard PCR. sigmaaldrich.com

Deoxyguanosine 5'-triphosphate trisodium is essential for the first step of this process. aatbio.com During reverse transcription, the reverse transcriptase enzyme synthesizes a DNA strand that is complementary to the RNA template, using dATP, dCTP, dTTP, and dGTP as the building blocks. youtube.comyoutube.com Subsequently, in the PCR amplification phase, dGTP is again required by the DNA polymerase to amplify the cDNA, generating millions of copies of the target sequence. biochain.com Therefore, dGTP is a fundamental reagent for both stages of the RT-PCR workflow. sigmaaldrich.comaatbio.com

The Amplification Refractory Mutation System (ARMS)-PCR, also known as allele-specific PCR, is a technique designed to detect single nucleotide polymorphisms (SNPs) and other point mutations. cd-genomics.comnih.gov The method relies on the design of sequence-specific primers where the 3'-terminal base is complementary to a specific allele (either the normal or mutant version). thermofisher.comcd-genomics.com Amplification occurs efficiently only when the primer's 3' end perfectly matches the template DNA. nih.gov

As a PCR-based method, ARMS-PCR fundamentally requires a supply of all four deoxynucleoside triphosphates, including Deoxyguanosine 5'-triphosphate trisodium, for the DNA polymerase to extend the primers and generate an amplicon when a match occurs. sigmaaldrich.com The presence or absence of a PCR product, typically visualized using gel electrophoresis, indicates the presence or absence of the specific allele being tested. cd-genomics.com This approach has been utilized in genetic research and diagnostics, for example, to study mutations in specific genes. sigmaaldrich.commdpi.com The internal controls and allele-specific primers are the hallmarks of the technique, but the underlying amplification engine is a standard PCR that depends on dGTP and other dNTPs. cd-genomics.com

| PCR Derivative | Primary Function | Role of Deoxyguanosine 5'-triphosphate trisodium |

| Quantitative PCR (qPCR) | Real-time DNA quantification. youtube.com | Substrate for DNA polymerase during amplification; concentration affects efficiency. sbsgenetech.comsigmaaldrich.com |

| Reverse Transcription-PCR (RT-PCR) | Amplification of RNA templates. youtube.com | Building block for both reverse transcriptase (cDNA synthesis) and DNA polymerase (PCR amplification). sigmaaldrich.comaatbio.com |

| ARMS-PCR | Detection of SNPs and point mutations. nih.gov | Essential substrate for the allele-specific amplification step by DNA polymerase. sigmaaldrich.com |

Deoxyribonucleic Acid Sequencing Methodologies

DNA sequencing determines the precise order of nucleotides within a DNA molecule. davidson.edu Deoxyguanosine 5'-triphosphate trisodium is a cornerstone reagent in the most foundational of these technologies. sigmaaldrich.com

Sanger sequencing, or the chain-termination method, was a pioneering technique that enabled the reading of DNA sequences. wikipedia.orglibretexts.org The method involves synthesizing DNA fragments of varying lengths, all of which terminate at a specific nucleotide. sigmaaldrich.cn This is achieved by including not only the four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, and dTTP) but also modified versions called dideoxynucleoside triphosphates (ddNTPs). geneticeducation.co.inwikipedia.org

In the reaction, a DNA polymerase extends a primer annealed to the single-stranded DNA template, incorporating the standard dNTPs. myadlm.org Deoxyguanosine 5'-triphosphate trisodium (dGTP) is one of these essential substrates. davidson.edu Occasionally, the polymerase incorporates a dideoxyguanosine triphosphate (ddGTP) instead of dGTP. Because ddNTPs lack the 3'-hydroxyl group necessary for forming a phosphodiester bond, the extension of that DNA strand is terminated. geneticeducation.co.inclevalab.com

The result is a collection of DNA fragments of different lengths, each ending with a specific ddNTP. wikipedia.org In classic Sanger sequencing, four separate reactions were run, each containing all four dNTPs but only one type of ddNTP (e.g., one tube with ddGTP, another with ddATP, etc.). myadlm.orgyoutube.com The concentration of the ddNTP is kept much lower than the corresponding dNTP (e.g., dGTP) to ensure that fragments of many different lengths are generated. wikipedia.org

A significant challenge in Sanger sequencing is the formation of secondary structures in GC-rich regions, which can cause band compressions on the sequencing gel, making the sequence difficult to read. nih.gov To resolve this, the dGTP analog 7-deaza-dGTP is often used to replace dGTP in the sequencing reaction. nih.govoup.com This analog reduces the strength of the hydrogen bonds in GC pairs, preventing the formation of these structures and improving the quality of the sequencing data. nih.govnih.gov

| Sequencing Component | Chemical Name | Function in Sanger Sequencing |

| Standard Nucleotide | Deoxyguanosine 5'-triphosphate (dGTP) | Acts as a substrate for DNA polymerase, allowing for the elongation of the DNA chain. davidson.edumyadlm.org |

| Terminator Nucleotide | Dideoxyguanosine triphosphate (ddGTP) | Lacks a 3'-OH group, causing termination of the DNA chain upon incorporation. geneticeducation.co.insigmaaldrich.cn |

| Analog Nucleotide | 7-deaza-2'-deoxyguanosine triphosphate (7-deaza-dGTP) | Used in place of dGTP to resolve band compressions in GC-rich regions by preventing secondary structure formation. nih.govnih.govoup.com |

Pyrosequencing Applications

Pyrosequencing is a "sequencing by synthesis" technology that monitors DNA synthesis in real-time. wikipedia.orgyoutube.com The methodology is predicated on detecting the release of pyrophosphate (PPi) upon the incorporation of a deoxynucleoside triphosphate (dNTP) by a DNA polymerase. wikipedia.orgcd-genomics.com Deoxyguanosine 5'-triphosphate trisodium is one of the four standard dNTPs that are sequentially added to the reaction system. cd-genomics.comresearchgate.net

The process involves a cascade of enzymatic reactions. When DNA polymerase incorporates the correct dNTP, such as dGTP, complementary to the template strand, a molecule of PPi is released. cd-genomics.comgeneticeducation.co.in This released PPi is then used by the enzyme ATP sulfurylase to convert adenosine (B11128) 5' phosphosulfate (APS) into ATP. wikipedia.org Subsequently, the newly synthesized ATP acts as a fuel source for the enzyme luciferase, which converts luciferin (B1168401) to oxyluciferin, generating a detectable light signal. youtube.comgeneticeducation.co.in The intensity of the light is directly proportional to the amount of PPi released, and therefore to the number of nucleotides incorporated in that step. cd-genomics.com For instance, if two consecutive guanine (B1146940) bases are on the template, the addition of dGTP will result in a light signal twice as intense as a single incorporation. allenpress.com An enzyme called apyrase is included to degrade any unincorporated dNTPs before the next nucleotide is introduced. wikipedia.orgcd-genomics.com

A notable challenge in pyrosequencing involves the use of dATP, as it can be directly utilized by luciferase, creating background noise. allenpress.com To circumvent this, a dATP analog, deoxyadenosine (B7792050) α-thio triphosphate (dATPαS), is typically used. allenpress.comnih.gov Furthermore, sequencing GC-rich regions can present significant difficulties. Research has shown that these challenges can be overcome by a modified protocol that involves the partial substitution of deoxyguanosine triphosphate with deoxyinosine triphosphate during the initial polymerase chain reaction (PCR) amplification step. nih.gov

Table 1: Key Components in the Pyrosequencing Reaction

| Component | Type | Function in Reaction |

| DNA Polymerase | Enzyme | Incorporates complementary dNTPs (including dGTP) and releases pyrophosphate (PPi). wikipedia.orgcd-genomics.com |

| ATP Sulfurylase | Enzyme | Converts PPi and APS into ATP. wikipedia.orgcd-genomics.com |

| Luciferase | Enzyme | Uses ATP to generate a light signal from luciferin. youtube.comgeneticeducation.co.in |

| Apyrase | Enzyme | Degrades unincorporated dNTPs and excess ATP. wikipedia.orgcd-genomics.com |

| dGTP | Substrate | Serves as the building block for DNA synthesis at cytosine positions on the template. cd-genomics.comresearchgate.net |

| APS (Adenosine 5' phosphosulfate) | Substrate | Reacts with PPi to form ATP, catalyzed by ATP sulfurylase. wikipedia.orgcd-genomics.com |

| Luciferin | Substrate | Oxidized by luciferase in an ATP-dependent reaction to produce light. wikipedia.orggeneticeducation.co.in |

In Vitro DNA Synthesis and Oligonucleotide Construction

Deoxyguanosine 5'-triphosphate trisodium is an indispensable component for the in vitro synthesis of DNA, a process central to techniques like PCR, DNA sequencing, and molecular cloning. abcam.comwikipedia.orgsigmaaldrich.com In these reactions, DNA polymerase enzymes utilize dGTP as one of the four necessary substrates to synthesize a new DNA strand complementary to a template. baseclick.eu The process is initiated from a short, single-stranded DNA or RNA molecule known as a primer, which is a type of oligonucleotide. nih.gov

While chemical oligonucleotide synthesis, typically using the phosphoramidite (B1245037) method, constructs the primers, it is the subsequent enzymatic DNA synthesis that relies on dGTP. wikipedia.org Researchers have also evaluated dGTP analogs as substrates for DNA polymerases to study enzyme kinetics and introduce specific modifications. One such analog is 2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP). nih.gov Studies using purified human DNA polymerases (alpha, delta, and gamma) have demonstrated that S6dGTP can efficiently substitute for dGTP. nih.gov The apparent binding affinities (Km) for both the natural dGTP and the S6dGTP analog were found to be very similar for these polymerases, although the maximum reaction velocity (Vmax) was lower with the modified nucleotide. nih.gov These findings indicate that while the polymerase can recognize and bind the analog effectively, the rate of its incorporation into the growing DNA chain is somewhat reduced compared to the natural dGTP. nih.gov

Table 2: Kinetic Comparison of dGTP and S6dGTP with Human DNA Polymerases

| DNA Polymerase | Nucleotide | Apparent Km (µM) | Relative Vmax (%) |

| Polymerase α | dGTP | 1.2 | 100 |

| S6dGTP | 1.2 | 75-50 | |

| Polymerase δ | dGTP | 2.8 | 100 |

| S6dGTP | 3.6 | 75-50 | |

| Polymerase γ | dGTP | 0.8 | 100 |

| S6dGTP | 0.8 | 75-50 | |

| Data sourced from a study on purified human DNA polymerases from the K562 leukemia cell line. nih.gov |

Complementary Deoxyribonucleic Acid (cDNA) Synthesis

Complementary DNA (cDNA) synthesis is a foundational technique in molecular biology for studying gene expression, involving the creation of a DNA copy from an RNA template. sbsgenetech.com This process is catalyzed by the enzyme reverse transcriptase, which, like other DNA polymerases, requires dNTPs as its raw materials. sbsgenetech.comyoutube.com Deoxyguanosine 5'-triphosphate trisodium is incorporated into the nascent cDNA strand whenever the reverse transcriptase encounters a cytosine base on the template RNA molecule. sbsgenetech.com The fidelity and efficiency of the entire cDNA synthesis reaction depend on an adequate and balanced supply of all four dNTPs. sbsgenetech.com

The initiation of cDNA synthesis can be achieved through several methods, each relying on the availability of dGTP and other dNTPs for elongation. Standard methods include priming with oligo(dT) primers that bind to the poly(A) tails of messenger RNA (mRNA), random hexamer primers that anneal at multiple points along the RNA, or gene-specific primers for targeted analysis. nih.gov

More advanced research has uncovered novel mechanisms for cDNA synthesis. For example, studies on a reverse transcriptase-Cas1 (RT-Cas1) fusion protein have shown that it can initiate cDNA synthesis without a conventional primer. biorxiv.org In these systems, dGTP was identified as one of the nucleotides capable of initiating the synthesis process, particularly at specific sequences on the RNA template. biorxiv.org This highlights a more complex role for dGTP beyond simple elongation, implicating it in the very first step of DNA synthesis under certain enzymatic conditions. biorxiv.org

Table 3: Role of dGTP in Different cDNA Synthesis Initiation Methods

| Initiation Method | Primer Type | Role of dGTP |

| Oligo(dT) Priming | Synthetic oligo(dT) | Substrate for elongation of the cDNA strand after initiation from the primer. nih.gov |

| Random Priming | Random hexamers/nonamers | Substrate for elongation from multiple priming sites along the RNA template. |

| Gene-Specific Priming | Custom synthetic oligonucleotide | Substrate for targeted elongation of a specific cDNA molecule. |

| Protein-Primed (RT-Cas1) | None (Enzyme-mediated) | Can act as an initiating nucleotide at specific template sites and as a substrate for subsequent elongation. biorxiv.org |

Deoxyribonucleic Acid Labeling Techniques

DNA labeling is a critical process for detecting and visualizing specific nucleic acid sequences in a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and blotting techniques. nih.gov The strategy often involves incorporating a nucleotide analog that has a reporter molecule, such as a fluorophore or a hapten like biotin, attached to it. nih.govnih.gov This is achieved by replacing one of the natural dNTPs in an enzymatic DNA synthesis reaction with its labeled counterpart. nih.gov

While dGTP itself is not a label, chemically modified analogs of dGTP are designed for this purpose. tandfonline.comnih.gov For instance, researchers have synthesized dGTP analogs where a label is attached to the guanine base. tandfonline.com An early example involved creating a dGTP derivative with a biotinyl group attached via a linker arm, intended for non-radioactive DNA probing. tandfonline.com More recently, cleavable fluorescent terminators have been developed for sequencing by synthesis, such as 3'-O-allyl-dGTP-allyl-Bodipy-FL-510. nih.gov In this molecule, a Bodipy fluorophore is tethered to the dGTP, and both the fluorophore and a reversible terminating group (3'-O-allyl) can be chemically removed, allowing the next cycle of sequencing to proceed. nih.gov

The efficiency of incorporating these bulky, modified dGTP analogs can depend heavily on the choice of DNA polymerase. nih.gov Studies comparing different polymerase families have found that some, like the Family B-type DNA polymerases, are more proficient at incorporating a wide range of modified dNTPs compared to Family A-type polymerases. nih.gov

Table 4: Examples of Modified dGTP Analogs for DNA Labeling

| dGTP Analog | Modification/Label | Application |

| Bio-15-dGTP | Biotinyl group attached via a 15-atom linker. tandfonline.com | Non-radioactive DNA probe synthesis for hybridization assays. tandfonline.com |

| 3'-O-allyl-dGTP-allyl-Bodipy-FL-510 | Bodipy fluorophore and a 3'-O-allyl reversible terminator. nih.gov | Reversible terminator for DNA sequencing by synthesis (SBS). nih.gov |

| 2'-Deoxy-6-thioguanosine 5'-triphosphate (S6dGTP) | Thiol group at the 6th position of the guanine base. nih.gov | Substrate for DNA polymerases, used in studying enzyme kinetics and introducing specific modifications. nih.gov |

Research with Deoxyguanosine 5 Triphosphate Analogs

Probing DNA Polymerase Specificity and Mechanism

The high fidelity of DNA replication is paramount for genomic stability. DNA polymerases achieve this accuracy through a combination of precise nucleotide selection and proofreading. dGTP analogs have been instrumental in dissecting these mechanisms by challenging the polymerase's active site with substrates that deviate from the canonical structure.

One of the most studied analogs is 8-oxo-7,8-dihydro-2'-deoxyguanosine-5'-triphosphate (8-oxo-dGTP), an oxidation product of dGTP. This lesion is highly mutagenic because it can exist in two conformations: the anti-conformation, which correctly pairs with cytosine, and the syn-conformation, which can form a Hoogsteen base pair with adenine (B156593). embopress.org Studies using 8-oxo-dGTP have revealed how different polymerases handle this ambiguity. For instance, DNA polymerase lambda (Pol λ) has a flexible active site that can tolerate 8-oxo-dG in either conformation during the insertion step. embopress.org However, high-fidelity polymerases like T7 DNA polymerase are challenged by 8-oxo-dG, and structural studies show that the enzyme's interactions with the mismatched base pair can explain why it may escape proofreading, leading to A-T to C-G transversions. embopress.orgoup.com Human DNA polymerase ι (polι) exhibits a unique mechanism, where its exceptionally narrow active site forces 8-oxo-G into a syn conformation that, in this constrained environment, preferentially and correctly pairs with cytosine, thus preventing mutations. dntb.gov.ua

Another class of probes includes N2-alkyl-dGTP analogs. Modifications at the N2 position of guanine (B1146940) protrude into the minor groove of the DNA double helix. Research on how polymerases bypass these adducts shows that specialized translesion synthesis (TLS) polymerases are often required. nih.govnih.gov For example, in human cells, DNA polymerase κ (Pol κ) and polymerase η (Pol η) are important for incorporating N2-nBu-dGTP. nih.gov In E. coli, DNA Polymerase II is primarily responsible for the efficient and accurate bypass of small N2-alkyl-dG lesions. nih.gov

These studies, which use analogs to explore everything from stereochemistry at the phosphate (B84403) backbone to the hydrogen-bonding capabilities of the base, reveal that factors like shape complementarity, electronic effects, and conformational dynamics within the polymerase are critical for fidelity. nih.govescholarship.org

| dGTP Analog | Key Structural Modification | Research Focus | Key Finding |

| 8-oxo-dGTP | C8-oxo group | Polymerase fidelity, mutagenicity of oxidative damage | Can adopt syn-conformation, leading to mispairing with adenine; bypass fidelity is polymerase-dependent. embopress.orgembopress.orgnih.gov |

| N2-alkyl-dGTP | Alkyl group at the N2 position | Translesion synthesis, bypass of bulky adducts | Bypass often requires specialized TLS polymerases like Pol κ, Pol η, or Pol II. nih.govnih.gov |

| dGDP | Lacks the γ-phosphate | Role of the triphosphate moiety in catalysis | Human DNA polymerase β can insert dGDP, but with greatly decreased efficiency, highlighting the γ-phosphate's role in the chemical step. nih.gov |

| α-thio-dGTP | Sulfur replaces a non-bridging oxygen at the α-phosphate | Stereochemical and kinetic effects on polymerization | The substitution introduces a new stereocenter that slows the rate of nucleotide recognition by the polymerase. nih.gov |

Investigation of Enzyme Inhibition and Substrate Mimicry

dGTP analogs that mimic the natural substrate but cannot be properly utilized by an enzyme are powerful inhibitors. They can act as competitive inhibitors, binding to the enzyme's active site and blocking the binding of the natural substrate, or they can be incorporated into a growing DNA chain and terminate synthesis. scbt.compatsnap.com

A classic example of a dGTP analog used as a therapeutic inhibitor is Acyclovir triphosphate . Acyclovir is a prodrug that, once in the body, is converted into its active triphosphate form. patsnap.comyoutube.com This conversion happens much more efficiently in virus-infected cells due to a viral-specific thymidine (B127349) kinase. nih.govyoutube.com Acyclovir triphosphate then acts as a potent inhibitor of viral DNA polymerases. patsnap.comnih.gov It functions through a dual mechanism: it competitively inhibits the binding of dGTP to the viral polymerase, and upon incorporation into the viral DNA, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. patsnap.comnih.gov This leads to the potent and selective inhibition of viral replication. nih.gov

Other acyclic guanosine (B1672433) analogs, such as the triphosphates of 9-(4-hydroxybutyl)guanine (B601343) (HBGTP) and the (R)-enantiomer of 9-(3,4-dihydroxybutyl)guanine (B8802415) (BCVTP), also act as competitive inhibitors of viral DNA polymerases, binding to the dGTP site and reversibly halting enzyme activity. nih.gov

Beyond polymerases, dGTP analogs are used to study and inhibit other enzymes. The enzyme SAMHD1 is a triphosphohydrolase that depletes the cellular pool of dNTPs, thereby restricting viral replication. Analogs like dGTPαS (a non-hydrolyzable version of dGTP) and other guanine-based compounds have been used to probe the allosteric and active sites of SAMHD1, leading to the discovery of competitive inhibitors of its dNTPase activity. nih.govacs.org

| Analog Inhibitor | Target Enzyme(s) | Mechanism of Inhibition | Key Research Application |

| Acyclovir triphosphate | Herpes Simplex Virus (HSV) DNA Polymerase | Competitive inhibition with dGTP; chain termination upon incorporation. patsnap.comnih.gov | Antiviral drug research; understanding selective viral enzyme inhibition. nih.gov |

| HBGTP & BCVTP | HSV-1 and HSV-2 DNA Polymerases | Competitive inhibition with dGTP; binds reversibly to the active site. nih.gov | Studying structure-activity relationships of acyclic guanosine analogs. nih.gov |

| dGTPαS | SAMHD1 | Binds to SAMHD1 but is not hydrolyzed; acts as an inhibitor to study enzyme function. nih.gov | Probing the catalytic and allosteric sites of dNTPases. nih.govacs.org |

| N2-(butylphenyl)dGTP | DNA Polymerase α | Competitive inhibition; analog cannot be used to extend the primer terminus by Pol α. capes.gov.br | Investigating the differential susceptibility of various polymerases to inhibitors. capes.gov.br |

Characterization of Modified Nucleic Acid Synthesis

The enzymatic synthesis of DNA using modified dNTPs is a powerful method for producing nucleic acids with tailored functions and properties. acs.orgmdpi.com DNA polymerases, particularly thermostable ones used in the polymerase chain reaction (PCR), often exhibit a surprising tolerance for modified substrates, allowing for the creation of hypermodified DNA. nih.govnih.govsemanticscholar.org

A major application is the incorporation of fluorescently-labeled dGTP analogs , such as those linked to fluorophores like fluorescein (B123965) or Bodipy. nih.govacs.orgrevvity.com By replacing natural dGTP with a fluorescent version in a polymerase reaction, researchers can generate labeled DNA probes for use in applications like fluorescence microscopy, flow cytometry, and DNA sequencing. acs.orgtandfonline.com The efficiency of incorporation depends heavily on the specific polymerase, the fluorophore, and the linker attaching it to the base. nih.gov

Another important application is in DNA sequencing to resolve issues of gel compression, which occurs when G-C rich regions form secondary structures. Analogs such as 7-deaza-dGTP and 2'-deoxyinosine triphosphate (dITP) are used to replace dGTP. nih.gov These analogs form weaker or altered hydrogen bonds, disrupting the secondary structures that cause ambiguous band patterns in sequencing gels and leading to more accurate base calling. nih.gov

Furthermore, researchers have synthesized and incorporated dGTP analogs bearing a wide array of functional groups to create novel DNA structures. For example, dGTP analogs with anionic substituents (like phosphonate (B1237965) or carboxylate groups) have been used with KOD XL DNA polymerase to synthesize "superanionic" DNA, where all four bases are modified. nih.gov This approach opens the door to creating DNA molecules with new catalytic or binding capabilities for applications in aptamer and DNAzyme development. mdpi.comnih.gov

| Modified dGTP Analog | Type of Modification | Resulting Nucleic Acid Property | Research Application |

| Fluorescein-12-dGTP | Covalently linked fluorophore | Fluorescently labeled DNA | DNA labeling for detection in assays like PCR and nick translation. revvity.com |

| 7-deaza-dGTP | Nitrogen at position 7 is replaced by a carbon | Reduced G-C base pairing strength | Resolving secondary structures and band compression in DNA sequencing. nih.govnih.gov |

| dGPATP (dGTP with a phosphono-propargylamino group) | Anionic phosphonate group attached to the base | Creates a "superanionic" DNA backbone with increased negative charge. nih.gov | Engineering hypermodified DNA with novel physicochemical properties. nih.gov |

| dITP (2'-deoxyinosine triphosphate) | Hypoxanthine (B114508) base instead of guanine | Forms only two hydrogen bonds with cytosine | Used alone or with 7-deaza-dGTP to reduce secondary structure formation in GC-rich templates. nih.govnih.gov |

Structural Biology Research

Crystallographic Studies of DNA and DNA-Protein Complexes Involving dGTP

X-ray crystallography has been instrumental in visualizing dGTP within the structural context of DNA and its complexes with proteins, primarily DNA polymerases. These studies reveal the conformational dynamics and specific molecular interactions that ensure the correct incorporation of guanine (B1146940) into a growing DNA strand.

A notable study on the large fragment of DNA polymerase I from Thermus aquaticus (Klentaq1) provided high-resolution crystal structures of the enzyme in a ternary complex with a DNA primer/template and dideoxyguanosine 5'-triphosphate (ddGTP), a close analog of dGTP. nih.gov The analysis of this and other related structures revealed that the enzyme's active site forms a constrained binding pocket around the nascent base pair formed by the incoming nucleotide and the template base. nih.gov This snug fit is a key determinant of nucleotide selectivity, primarily based on steric constraints that favor the geometry of a correct Watson-Crick base pair. nih.gov Interestingly, with the exception of the ddGTP-containing complex, direct sequence-specific hydrogen bonds between the protein side chains and the nascent base pair are generally absent, underscoring the importance of shape complementarity. nih.gov

The binding of the nucleotide induces a significant conformational change in the polymerase, often described as a transition from an "open" to a "closed" state. In the case of Klentaq1, the "fingers" domain rotates inward by approximately 40°–46° upon dNTP binding, creating a tightly bound complex where the substrates are optimally positioned for the chemical reaction of nucleotide incorporation. nih.gov

Further crystallographic research has explored the interactions of modified forms of dGTP, such as the oxidized lesion 8-oxo-7,8-dihydro-2'-deoxyguanosine triphosphate (8-oxo-dGTP). Studies on DNA polymerase lambda (Pol λ), an enzyme involved in DNA repair, have detailed how it accommodates this damaged nucleotide. nih.gov Crystal structures show that when 8-oxo-dGTP is mispaired with adenosine (B11128), it adopts a syn-conformation, which is stabilized by multiple interactions within the active site. nih.gov

Another significant area of study involves the protein SAMHD1, a deoxynucleoside triphosphate triphosphohydrolase that plays a role in cellular defense against viruses by regulating dNTP pools. Crystallographic studies have shown that SAMHD1 is a homotetrameric enzyme whose activity is allosterically regulated by dNTPs. nih.gov The binding of dGTP (or GTP) to allosteric sites induces the association of inactive dimers into an active tetrameric form, highlighting a structural mechanism for enzyme activation. nih.gov

| Enzyme/Protein | dGTP Analog/Form | Resolution (Å) | Key Findings | PDB ID |

|---|---|---|---|---|

| Klentaq1 | ddGTP | 2.3 | Active site forms a snug pocket, emphasizing steric hindrance for fidelity. Significant conformational change ("fingers" domain rotation) upon nucleotide binding. nih.gov | Not specified in source |

| DNA Polymerase λ (Pol λ) | 8-oxo-dGTP | High | 8-oxo-dGTP adopts a mutagenic syn-conformation when mispaired with adenosine, stabilized by active site interactions. nih.gov | Not specified in source |

| SAMHD1 | dGTP | 2.10 | dGTP binding to allosteric sites induces the formation of the active tetrameric enzyme from inactive dimers. | 4QFY |

Elucidation of Enzyme Active Site Interactions with Deoxyguanosine Triphosphate

The precise interactions between dGTP and the active site of an enzyme are fundamental to the enzyme's function, whether it be a polymerase incorporating the nucleotide or a hydrolase breaking it down. Crystallographic studies have been pivotal in mapping these interactions at an atomic level.

In DNA polymerases, the active site is a highly dynamic environment. Studies on Klentaq1 have identified conserved amino acid residues that play a role in monitoring the correctness of the newly formed base pair. Specifically, the side chains of glutamine 754 and arginine 573 form hydrogen bonds with the minor groove side of the base pair formed by the incorporated deoxynucleoside monophosphate and the template base. nih.gov These interactions may serve as a mechanism to detect misincorporations. nih.gov

Research on Escherichia coli dGTPase, an enzyme that specifically hydrolyzes dGTP, has provided a detailed view of substrate selectivity. researchgate.netnih.govnih.gov Crystal structures of the enzyme in its free state and bound to dGTP reveal significant conformational changes within the active site upon substrate binding. researchgate.netnih.govnih.gov These changes create a tight-fitting pocket for the dGTP molecule. pnas.org Unlike enzymes with broad dNTP activity like SAMHD1, the residues at the end of the substrate-binding pocket in E. coli dGTPase mimic Watson-Crick interactions, which provides specificity for the guanine base. researchgate.netnih.gov Furthermore, these studies have shown that the binding of single-stranded DNA at a distant allosteric site can prime the active site for enhanced substrate binding by conformationally opening a "tyrosine gate". researchgate.netnih.gov

In the case of DNA polymerase lambda, specific residues within the dNTP binding pocket have been shown to play differential roles in dNTP selectivity. nih.gov For instance, alanine (B10760859) 510 and asparagine 513 are implicated in facilitating the incorporation of the oxidized 8-oxo-dGMP opposite different template bases and also modulate the balance between purine (B94841) and pyrimidine (B1678525) incorporation. nih.gov

The interactions are not limited to the base. The triphosphate moiety of dGTP is also crucial. In DNA polymerase beta, arginine residues 183 and 149 in the active site have been shown to have subtle but important interactions with the triphosphate group of the incoming dNTP. nih.gov

| Enzyme | Interacting Residues | Interaction with dGTP | Functional Implication |

|---|---|---|---|

| Klentaq1 | Q754, R573 | Hydrogen bonding with the minor groove of the nascent base pair. nih.gov | Detection of misincorporation. nih.gov |

| E. coli dGTPase | Active site pocket residues | Mimic Watson-Crick interactions with the guanine base. researchgate.netnih.gov | High specificity for dGTP over other dNTPs. researchgate.netnih.gov |

| E. coli dGTPase | "Tyrosine gate" | Conformationally opens upon allosteric ssDNA binding. researchgate.netnih.gov | Primes the active site for enhanced dGTP binding. researchgate.netnih.gov |

| DNA Polymerase λ | A510, N513 | Facilitate incorporation of 8-oxo-dGMP. nih.gov | Modulate selectivity for purines vs. pyrimidines and accommodation of damaged dGTP. nih.gov |

| DNA Polymerase β | R183, R149 | Interactions with the 5'-triphosphate group. nih.gov | Influence on polymerase activity through triphosphate acidity modulation. nih.gov |

Broader Biological Contexts in Research

Role in Cellular Signaling Pathways

While guanosine (B1672433) triphosphate (GTP) is widely recognized as a key molecule in G-protein coupled receptor signaling and as an energy source, deoxyguanosine 5'-triphosphate (dGTP) has more specialized, yet critical, roles in cellular regulation and signaling, primarily centered on maintaining genomic integrity and regulating nucleotide metabolism.

Table 1: Key Proteins Regulated by or Affecting dGTP Pools

| Protein | Function | Interaction with dGTP | Cellular Consequence |

|---|---|---|---|

| SAMHD1 | dNTP triphosphohydrolase; regulates cellular dNTP pools and restricts retroviral replication. pnas.orgasm.org | Acts as an allosteric activator, inducing tetramerization and catalytic activity. nih.gov | Hydrolysis of dNTPs, leading to decreased cellular dNTP concentrations. nih.govasm.org |

| Ribonucleotide Reductase (RNR) | Catalyzes the formation of deoxyribonucleotides for DNA synthesis. pnas.org | Acts as an allosteric regulator, influencing substrate specificity and overall activity. pnas.orgnih.gov | Modulation of the de novo synthesis of dNTPs to maintain a balanced pool. pnas.org |

| Purine (B94841) Nucleoside Phosphorylase (PNP) | Key enzyme in the purine salvage pathway, converting guanosine to guanine (B1146940). wikipedia.orgresearchgate.net | No direct interaction; PNP deficiency leads to substrate accumulation and a massive increase in cellular dGTP. wikipedia.orgmetabolicsupportuk.org | Elevated dGTP pools, leading to cytotoxicity, particularly in T-lymphocytes. wikipedia.orgmedlineplus.gov |

Interaction with Immune System Components (e.g., SAMHD1-mediated dNTP depletion)

Deoxyguanosine 5'-triphosphate is a central player in the interaction between nucleotide metabolism and the innate immune system. nih.gov The primary mediator of this interaction is the SAMHD1 protein, which functions as a key restriction factor against viral pathogens, particularly retroviruses like HIV. nih.govasm.org

The innate immune system is the body's first line of defense, comprising physical barriers and specialized cells and proteins that provide a rapid, non-specific response to pathogens. nih.govyoutube.com Within this system, cells like macrophages and dendritic cells act as sentinels. nih.gov In these non-dividing (quiescent) immune cells, the cellular pool of dNTPs is naturally low. asm.org SAMHD1's role is to maintain these low levels, creating an environment hostile to viruses that require dNTPs for the reverse transcription of their RNA genomes into DNA. pnas.orgnih.govasm.org

The mechanism of viral restriction is directly tied to dGTP. As described previously, dGTP acts as an allosteric activator of SAMHD1. nih.gov This activation unleashes SAMHD1's dNTPase activity, which depletes the cellular dNTP pool, including dGTP itself. nih.govasm.org By reducing the concentration of these essential DNA building blocks to below the threshold required by viral polymerases, SAMHD1 effectively halts viral replication at an early stage. nih.gov This function is critical in non-dividing cells such as macrophages, dendritic cells, and resting CD4+ T-lymphocytes, which are key targets for HIV. nih.govasm.org